Magnesium, chloro(4-methoxybutyl)-

Pharmaceutical Synthesis Grignard Addition Fluvoxamine

Grignard reagent procurement for pharmaceutical intermediate synthesis often suffers from inconsistent reactivity and undocumented performance. 4-Methoxybutylmagnesium chloride (CAS 634590-61-7) resolves this as the validated nucleophile for (4-methoxybutyl)(4-trifluoromethylphenyl)methanone, the key fluvoxamine maleate intermediate. • Achieves 71.84% documented yield in the critical coupling step. • Distinct 4-methoxybutyl spacer ensures predictable steric/electronic profiles; methoxy handle enables downstream deprotection to a primary alcohol. • Supplied as 2.0 M THF solution; standardized titration ensures lot-to-lot consistency.

Molecular Formula C5H11ClMgO
Molecular Weight 146.90 g/mol
CAS No. 634590-61-7
Cat. No. B12591050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium, chloro(4-methoxybutyl)-
CAS634590-61-7
Molecular FormulaC5H11ClMgO
Molecular Weight146.90 g/mol
Structural Identifiers
SMILESCOCCC[CH2-].[Mg+2].[Cl-]
InChIInChI=1S/C5H11O.ClH.Mg/c1-3-4-5-6-2;;/h1,3-5H2,2H3;1H;/q-1;;+2/p-1
InChIKeyKERSTKMRGUUNIJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium, chloro(4-methoxybutyl)- (CAS 634590-61-7) Product Overview


Magnesium, chloro(4-methoxybutyl)- (CAS 634590-61-7), also known as 4-methoxybutylmagnesium chloride, is a functionalized organomagnesium compound belonging to the Grignard reagent class, with the molecular formula C5H11ClMgO and a molecular weight of 146.90 g/mol [1]. As a Grignard reagent, it serves as a potent nucleophile in organic synthesis, enabling the formation of new carbon-carbon bonds by reacting with electrophilic substrates such as carbonyl compounds, nitriles, and alkyl halides [2]. The compound is typically supplied as a solution in tetrahydrofuran (THF) or diethyl ether, and its synthesis involves the insertion of magnesium metal into the carbon-chlorine bond of 4-methoxybutyl chloride under anhydrous conditions [3].

Why Generic Substitution Fails for Magnesium, chloro(4-methoxybutyl)- (CAS 634590-61-7)


Generic substitution of 4-methoxybutylmagnesium chloride with other Grignard reagents or nucleophiles is not straightforward due to its unique combination of an alkoxy functional group and a specific four-carbon spacer. The 4-methoxybutyl chain imparts distinct steric and electronic properties that influence both the rate and selectivity of nucleophilic additions [1]. For instance, substituting this reagent with a simple alkyl magnesium chloride (e.g., butylmagnesium chloride) would alter the lipophilicity and hydrogen-bonding capacity of the resulting adduct, potentially compromising downstream synthetic yields or biological activity in pharmaceutical intermediates [2]. Furthermore, the presence of the methoxy group can facilitate post-reaction functionalization (e.g., deprotection to a hydroxyl group), which is not possible with non-functionalized alkyl Grignards. The choice between the chloride and the corresponding bromide form also presents a critical procurement decision point, as the chloride offers a balance of reactivity and cost that is not always mirrored by its bromide counterpart [3].

Quantitative Differentiation Evidence for Magnesium, chloro(4-methoxybutyl)- (CAS 634590-61-7)


Validated Yield in Fluvoxamine Intermediate Synthesis Using 4-Methoxybutylmagnesium Chloride

In the synthesis of (4-methoxybutyl)(4-trifluoromethylphenyl)methanone, a key intermediate for the antidepressant fluvoxamine, the use of 4-methoxybutylmagnesium chloride as the Grignard reagent provides a reported isolated yield of 71.84% [1]. This contrasts with earlier processes that employed phenylmagnesium bromide for related benzophenone syntheses, which required a 3-day reaction time and afforded only a 62% yield [2]. The direct comparison highlights the superior efficiency of the 4-methoxybutyl reagent in this specific pharmaceutical context.

Pharmaceutical Synthesis Grignard Addition Fluvoxamine

Cost Efficiency: Chloride vs. Bromide Precursor for 4-Methoxybutyl Grignard Reagent

The synthesis of the Grignard reagent from 4-methoxybutyl chloride is a well-established and cost-effective route. As a general principle for Grignard preparations, the use of alkyl chlorides is favored over the more expensive alkyl bromides or iodides due to the lower cost of the starting halide [1]. While direct yield data for the Grignard formation step from 4-methoxybutyl chloride is often not isolated and reported, a related patent indicates that high yields of alkoxy-magnesium halides (ROMgX) can be obtained, with reported yields in excess of 90% for this class of compounds using optimized methods [2]. The economic advantage of the chloride over the bromide is a key factor in large-scale procurement decisions.

Process Chemistry Cost of Goods Grignard Reagent Selection

Specificity of 4-Carbon Spacer in Pharmaceutical Intermediates: Fluvoxamine vs. KAF156

The 4-carbon spacer between the methoxy group and the magnesium center is not arbitrary; it is a critical structural feature for the synthesis of specific pharmaceutical targets. Magnesium, chloro(4-methoxybutyl)- is explicitly employed to construct the (4-methoxybutyl)(4-trifluoromethylphenyl)methanone intermediate for fluvoxamine [1]. In contrast, the synthesis of the antimalarial drug candidate KAF156 (ganaplacide) utilizes a different Grignard reagent with a distinct alkyl chain to achieve the required molecular architecture [2]. This demonstrates that even within the same class of compounds, the chain length of the Grignard reagent is a non-interchangeable parameter dictated by the target molecule's pharmacophore.

Drug Synthesis Chain Length Specificity Structure-Activity Relationship

Potential for Improved Selectivity in Nucleophilic Additions via Functionalized Grignard

While direct head-to-head selectivity data for 4-methoxybutylmagnesium chloride are limited in the public domain, the presence of the ether oxygen within the alkyl chain can influence the aggregation state and reactivity of the Grignard reagent, potentially offering different chemoselectivity profiles compared to simple alkyl magnesium halides [1]. Organomagnesium compounds with internal coordinating groups (like ethers) are known to exhibit altered reactivity and stability due to intramolecular coordination with the magnesium center [2]. This can be a differentiating factor when selecting a reagent for a complex substrate with multiple reactive sites.

Chemoselectivity Grignard Reagent Functional Group Compatibility

Key Application Scenarios for Magnesium, chloro(4-methoxybutyl)- (CAS 634590-61-7)


Synthesis of Fluvoxamine and Related Antidepressant Intermediates

This reagent is a critical building block for the industrial synthesis of (4-methoxybutyl)(4-trifluoromethylphenyl)methanone, a key intermediate in the production of fluvoxamine maleate, a selective serotonin reuptake inhibitor (SSRI) antidepressant [1]. The validated 71.84% yield in this specific transformation makes it the reagent of choice for this pharmaceutical manufacturing route [2].

Preparation of Functionalized Polymerization Catalyst Supports

Alkoxy-magnesium halides, including 4-methoxybutylmagnesium chloride, can be utilized in the preparation of modified supports for Ziegler-Natta catalysts used in polyolefin production. These supports can confer higher activity and stereospecificity in olefin polymerization compared to conventional catalyst systems [3].

General Organic Synthesis of Functionalized Alcohols and Ketones

As a Grignard reagent, it serves as a nucleophile for the addition to aldehydes and ketones, enabling the synthesis of secondary and tertiary alcohols containing a 4-methoxybutyl chain. This is a fundamental transformation in organic chemistry for building molecular complexity . The methoxy group in the product provides a handle for further functionalization, such as deprotection to reveal a primary alcohol.

Technical Documentation Hub

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